

# A Comparative Guide to TRK Inhibitors: Paltimatrectinib, Larotrectinib, and Entrectinib

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | Paltimatrectinib |           |
| Cat. No.:            | B15144274        | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy has been significantly advanced by the development of targeted inhibitors against specific oncogenic drivers. Among these, inhibitors of the Tropomyosin Receptor Kinase (TRK) family have demonstrated remarkable efficacy in patients with tumors harboring NTRK gene fusions. This guide provides a detailed comparison of three key TRK inhibitors: the first-generation agents Larotrectinib and Entrectinib, and the next-generation inhibitor **Paltimatrectinib**.

#### Introduction

NTRK gene fusions lead to the production of constitutively active TRK fusion proteins, which drive tumorigenesis across a wide range of cancer types. Larotrectinib and Entrectinib were the first TRK inhibitors to receive tumor-agnostic approvals from the U.S. Food and Drug Administration (FDA) for the treatment of NTRK fusion-positive solid tumors. **Paltimatrectinib** is a more recent entrant, designed to address acquired resistance mechanisms that can emerge during treatment with first-generation inhibitors. This guide will objectively compare their performance based on available preclinical and clinical data.

## **Mechanism of Action and Target Profile**

All three drugs are potent inhibitors of the TRK family of receptor tyrosine kinases (TRKA, TRKB, and TRKC). However, their selectivity and target profiles differ significantly.



Larotrectinib is a highly selective inhibitor of the TRK protein family.[1] It demonstrates minimal activity against other kinases, which contributes to its favorable safety profile.[1]

Entrectinib is a multi-kinase inhibitor that, in addition to the TRK family, also potently inhibits ROS1 and ALK tyrosine kinases.[2][3] This broader target profile makes it an effective treatment for tumors driven by ROS1 or ALK gene fusions as well.

**Paltimatrectinib** (PBI-200) is a next-generation, orally bioavailable, and brain-penetrant pan-TRK inhibitor.[4] It was specifically designed to be active against a wide range of on-target resistance mutations that can develop in response to first-generation TRK inhibitors.[5]

## **Preclinical and In Vitro Activity**

The following table summarizes the in vitro potency of the three inhibitors against their primary targets.

| Kinase | Larotrectinib IC50<br>(nM) | Entrectinib IC50<br>(nM) | Paltimatrectinib<br>IC50 (nM) |
|--------|----------------------------|--------------------------|-------------------------------|
| TRKA   | 5 - 11[1][6]               | 1.0 - 1.7[2][3]          | <10[7]                        |
| TRKB   | 5 - 11[1][6]               | 3.0[3]                   | Not publicly available        |
| TRKC   | 5 - 11[1][6]               | 5.0[3]                   | Not publicly available        |
| ROS1   | Not active                 | 0.2 - 7.0[2][3]          | Not active                    |
| ALK    | Not active                 | 1.6 - 12.0[3][7]         | Not active                    |

IC50 values represent the concentration of the drug required to inhibit 50% of the kinase activity in biochemical assays. Lower values indicate greater potency.

Preclinical studies have highlighted the superior central nervous system (CNS) penetration of **Paltimatrectinib** compared to first-generation TRK inhibitors.[5] In a subcutaneous xenograft model of colorectal cancer, **Paltimatrectinib** induced tumor stasis and demonstrated 93-100% tumor growth inhibition at doses of 15 mg/kg and 30 mg/kg, respectively.[5] Entrectinib has also shown the ability to cross the blood-brain barrier, making it effective against CNS metastases. [2][8]



## **Clinical Efficacy**

Larotrectinib and Entrectinib have demonstrated robust and durable responses in patients with NTRK fusion-positive solid tumors across various histologies. Clinical data for **Paltimatrectinib** is still emerging from its Phase 1/2 trial.

#### Larotrectinib

A pooled analysis of three clinical trials (NCT02122913, NCT02576431, and NCT02637687) in adult and pediatric patients with NTRK fusion-positive cancers showed:

| Efficacy Endpoint                 | Result                                             |  |
|-----------------------------------|----------------------------------------------------|--|
| Overall Response Rate (ORR)       | 75% (95% CI, 61 to 85)[9]                          |  |
| - Complete Response (CR)          | 13%[9]                                             |  |
| - Partial Response (PR)           | 62%[9]                                             |  |
| Median Duration of Response (DOR) | Not Reached (at median follow-up of 9.4 months)[9] |  |
| 1-Year Progression-Free Survival  | 55%[9]                                             |  |

#### **Entrectinib**

An integrated analysis of three clinical trials (ALKA-372-001, STARTRK-1, and STARTRK-2) in adult patients with NTRK fusion-positive solid tumors demonstrated:

| Efficacy Endpoint                 | Result                     |  |
|-----------------------------------|----------------------------|--|
| Overall Response Rate (ORR)       | 57% (95% CI, 43 to 71)[10] |  |
| - Complete Response (CR)          | 7%[10]                     |  |
| - Partial Response (PR)           | 50%[10]                    |  |
| Median Duration of Response (DOR) | 10.4 months[11]            |  |
| Responses lasting ≥9 months       | 61%[12]                    |  |



For patients with ROS1-positive non-small cell lung cancer (NSCLC), Entrectinib showed an ORR of 78%.[12]

#### **Paltimatrectinib**

The Phase 1/2 clinical trial (NCT04901806) for **Paltimatrectinib** was designed to evaluate its safety and efficacy in patients with NTRK fusion-positive solid tumors, including those with primary and metastatic brain tumors, and those who have developed resistance to other TRK inhibitors.[13][14] The trial was terminated before proceeding to Phase 2, and detailed efficacy results are not yet fully available in peer-reviewed publications.[13]

## Safety and Tolerability

The safety profiles of Larotrectinib and Entrectinib are well-characterized. As **Paltimatrectinib** is still in clinical development, comprehensive safety data is not yet available.

| Adverse Event (Any<br>Grade) | Larotrectinib (n=176)[15] | Entrectinib (n=355)[15]    |
|------------------------------|---------------------------|----------------------------|
| Fatigue                      | 36%[16]                   | 48%                        |
| Constipation                 | 27%[16]                   | 46%                        |
| Dizziness                    | 27%[16]                   | 41%[17]                    |
| Nausea                       | 25%[16]                   | Not reported in top events |
| Anemia                       | 42%[16]                   | Not reported in top events |
| Increased AST                | 52%[16]                   | Not reported in top events |
| Increased ALT                | 45%[16]                   | Not reported in top events |
| Weight Gain                  | 53%[17]                   | Not reported in top events |

Most adverse events for both Larotrectinib and Entrectinib are grade 1 or 2 and are generally manageable.[15][18]

## **Experimental Protocols**



Detailed methodologies for key experiments are crucial for the interpretation and replication of findings. Below are representative protocols for assays commonly used in the preclinical evaluation of tyrosine kinase inhibitors.

# Kinase Inhibition Assay (Example: LanthaScreen™ Eu Kinase Binding Assay)

This assay is a fluorescence resonance energy transfer (FRET)-based method to quantify the binding of an inhibitor to a kinase.

- Reagents: Kinase of interest (e.g., TRKA), fluorescently labeled ATP-competitive kinase inhibitor (tracer), europium-labeled anti-tag antibody.
- Procedure:
  - A reaction mixture is prepared containing the kinase, tracer, and varying concentrations of the test compound (e.g., Paltimatrectinib, Larotrectinib, or Entrectinib).
  - The mixture is incubated to allow binding to reach equilibrium.
  - The anti-tag antibody is added to the mixture.
  - The FRET signal is measured using a fluorescence plate reader.
- Data Analysis: The displacement of the tracer by the test compound results in a decrease in the FRET signal. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

# Cell Viability Assay (Example: CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

- Cell Culture: Cancer cell lines with known NTRK fusions are cultured in appropriate media.
- Procedure:



- Cells are seeded in 96-well plates and allowed to adhere overnight.
- Cells are treated with a range of concentrations of the test inhibitor or a vehicle control.
- After a set incubation period (e.g., 72 hours), the CellTiter-Glo® reagent is added to each well.
- The plate is incubated to stabilize the luminescent signal.
- Luminescence is measured using a plate reader.
- Data Analysis: The luminescent signal is proportional to the amount of ATP and thus the number of viable cells. IC50 values are determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

### In Vivo Xenograft Model

This model assesses the anti-tumor efficacy of a compound in a living organism.

- Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
- Procedure:
  - Human cancer cells with NTRK fusions are injected subcutaneously or orthotopically into the mice.
  - Once tumors reach a palpable size, mice are randomized into treatment and control groups.
  - The test compound is administered orally or via another appropriate route at various doses and schedules. The control group receives a vehicle.
  - Tumor volume is measured regularly with calipers.
  - At the end of the study, tumors are excised and may be used for further analysis (e.g.,
     Western blotting to assess target inhibition).



• Data Analysis: Tumor growth curves are plotted for each treatment group. The efficacy of the compound is determined by the degree of tumor growth inhibition compared to the control group.

Visualizations
TRK Signaling Pathway





Click to download full resolution via product page

Caption: Simplified TRK signaling pathway.



# **Experimental Workflow for Inhibitor Comparison**



Click to download full resolution via product page

Caption: Preclinical to clinical workflow.

### Conclusion



Larotrectinib and Entrectinib have established themselves as highly effective first-generation TRK inhibitors, offering significant clinical benefit to patients with NTRK fusion-positive cancers. The choice between them may be influenced by the presence of co-occurring ROS1 or ALK fusions, where Entrectinib's broader activity would be advantageous. **Paltimatrectinib** represents a promising next-generation inhibitor with enhanced CNS penetration and the potential to overcome acquired resistance, a critical unmet need in patients who progress on first-generation therapies. As more clinical data for **Paltimatrectinib** becomes available, its role in the treatment paradigm for NTRK fusion-positive cancers will become clearer. Continued research and head-to-head clinical trials will be essential to fully delineate the comparative efficacy and safety of these important targeted agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults PMC [pmc.ncbi.nlm.nih.gov]
- 2. sdiarticle4.com [sdiarticle4.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Facebook [cancer.gov]
- 5. onclive.com [onclive.com]
- 6. TRK inhibitors in TRK fusion-positive cancers PMC [pmc.ncbi.nlm.nih.gov]
- 7. air.unimi.it [air.unimi.it]
- 8. Entrectinib, a TRK/ROS1 inhibitor with anti-CNS tumor activity: differentiation from other inhibitors in its class due to weak interaction with P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Updated Integrated Analysis of the Efficacy and Safety of Entrectinib in Patients With NTRK Fusion-Positive Solid Tumors PMC [pmc.ncbi.nlm.nih.gov]



- 12. FDA Approves Entrectinib for Tumors with NTRK Fusions NCI [cancer.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. hra.nhs.uk [hra.nhs.uk]
- 15. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion PMC [pmc.ncbi.nlm.nih.gov]
- 16. businesswire.com [businesswire.com]
- 17. Characterization of On-Target Adverse Events Caused by TRK Inhibitor Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 18. mskcc.org [mskcc.org]
- To cite this document: BenchChem. [A Comparative Guide to TRK Inhibitors: Paltimatrectinib, Larotrectinib, and Entrectinib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15144274#comparing-paltimatrectinib-to-larotrectinib-and-entrectinib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com